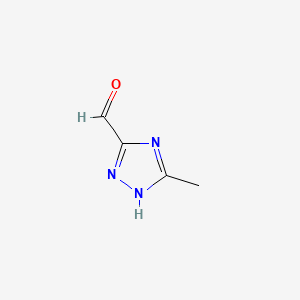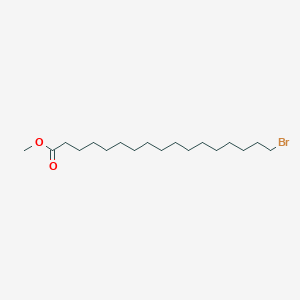
2-Benzylpyrazin
Übersicht
Beschreibung
2-Benzylpyrazine is an organic compound belonging to the pyrazine family, characterized by a benzyl group attached to the second position of the pyrazine ring. Pyrazines are a class of nitrogen-containing heterocycles that are widely found in nature and have significant applications in various fields, including pharmaceuticals, agrochemicals, and flavoring agents .
Wissenschaftliche Forschungsanwendungen
2-Benzylpyrazine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Related compounds such as n-benzylpyrazine-2-carboxamides have shown antimycobacterial activity . Therefore, it is plausible that 2-Benzylpyrazine may also target mycobacterial strains.
Mode of Action
Studies on similar compounds suggest that the presence of a more lipophilic substituent on the pyrazine core, such as 5-cl, 6-cl, or long alkylamino chains, favors in vitro antimycobacterial activity . This suggests that 2-Benzylpyrazine may interact with its targets through lipophilic interactions, leading to its antimycobacterial effects.
Biochemical Pathways
Given its potential antimycobacterial activity, it may interfere with the metabolic processes of mycobacteria
Pharmacokinetics
The lipophilicity of a compound is known to influence its pharmacokinetic properties As 2-Benzylpyrazine is likely lipophilic, it may have good bioavailability and distribution within the body
Result of Action
Related compounds have shown antimycobacterial activity, suggesting that 2-benzylpyrazine may also exert similar effects . The exact molecular and cellular effects would depend on its specific targets and mode of action.
Biochemische Analyse
Cellular Effects
It is known that pyrazines can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Benzylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with benzyl halides in the presence of a base. For example, the reaction of pyrazine with benzyl chloride in the presence of sodium hydride can yield 2-benzylpyrazine .
Industrial Production Methods: Industrial production of 2-benzylpyrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzylpyrazine undergoes various chemical reactions, including:
Oxidation: Oxidation of 2-benzylpyrazine can lead to the formation of benzylpyrazine oxides.
Substitution: Substitution reactions, such as halogenation, can occur at the benzyl group or the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Benzylpyrazine oxides.
Reduction: Reduced forms of 2-benzylpyrazine.
Substitution: Brominated derivatives of 2-benzylpyrazine.
Vergleich Mit ähnlichen Verbindungen
N-Benzylpyrazine-2-carboxamide: This compound has similar structural features but includes a carboxamide group, which can influence its biological activity.
3-Substituted N-Benzylpyrazine-2-carboxamide: These derivatives have substitutions at the third position, affecting their chemical and biological properties.
Uniqueness: 2-Benzylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives. Its benzyl group at the second position allows for specific interactions with molecular targets, making it valuable in various applications .
Eigenschaften
IUPAC Name |
2-benzylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOPZAYKHDVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334326 | |
| Record name | 2-benzylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28217-95-0 | |
| Record name | 2-Benzylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-benzylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3BRN3E6GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)






